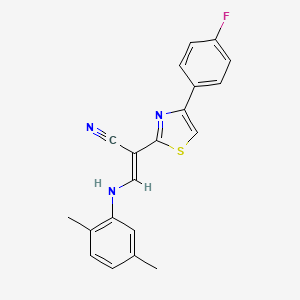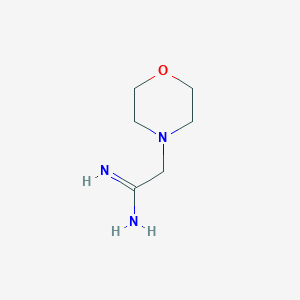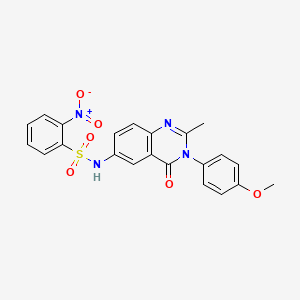
2-(2,2-Difluoroethoxy)-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoroethoxy)-5-nitroaniline, also known as DFE-ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nitroaniline derivative that has been synthesized for use in biochemical and physiological research.
作用機序
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline is not fully understood, but it is believed to bind to specific proteins and alter their function. This compound has been shown to inhibit the activity of certain enzymes and modulate the activity of various signaling pathways. The exact mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline is the subject of ongoing research.
Biochemical and Physiological Effects:
2-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases. 2-(2,2-Difluoroethoxy)-5-nitroaniline has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. In addition, 2-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(2,2-Difluoroethoxy)-5-nitroaniline has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity yield. 2-(2,2-Difluoroethoxy)-5-nitroaniline is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, 2-(2,2-Difluoroethoxy)-5-nitroaniline has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 2-(2,2-Difluoroethoxy)-5-nitroaniline. One area of research is the development of new drugs and therapies based on this compound. 2-(2,2-Difluoroethoxy)-5-nitroaniline has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the elucidation of the mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline. Understanding how this compound binds to specific proteins and alters their function could lead to the development of new drugs and therapies. Finally, further research is needed to explore the potential applications of 2-(2,2-Difluoroethoxy)-5-nitroaniline in other fields, such as materials science and nanotechnology.
合成法
2-(2,2-Difluoroethoxy)-5-nitroaniline can be synthesized through a multistep process starting with the reaction of 2,2-difluoroethanol with 5-nitroaniline in the presence of a catalyst. This reaction produces 2-(2,2-difluoroethoxy)-5-nitroaniline intermediate, which is then purified and treated with a reducing agent to produce the final product, 2-(2,2-Difluoroethoxy)-5-nitroaniline. The synthesis of 2-(2,2-Difluoroethoxy)-5-nitroaniline is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and yield of the final product.
科学的研究の応用
2-(2,2-Difluoroethoxy)-5-nitroaniline has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of 2-(2,2-Difluoroethoxy)-5-nitroaniline is in the study of protein-ligand interactions. This compound has been shown to bind to specific proteins, and its binding affinity can be measured using various techniques, including fluorescence spectroscopy and isothermal titration calorimetry. 2-(2,2-Difluoroethoxy)-5-nitroaniline has also been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
2-(2,2-difluoroethoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c9-8(10)4-15-7-2-1-5(12(13)14)3-6(7)11/h1-3,8H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMEDANBJCANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)

![2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2895743.png)



![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895750.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)